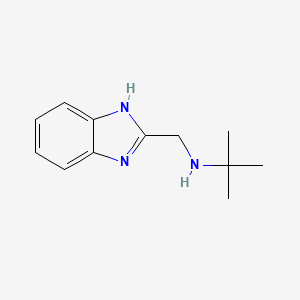

N-(1H-benzimidazol-2-ylmethyl)-2-methylpropan-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1H-benzimidazol-2-ylmethyl)-2-methylpropan-2-amine is a compound that belongs to the benzimidazole family, which is known for its diverse range of biological activities Benzimidazoles are heterocyclic aromatic organic compounds that are formed by the fusion of benzene and imidazole rings

Wirkmechanismus

Target of Action

Similar compounds, such as benzimidazole derivatives, have been reported to target human glucokinase .

Mode of Action

Benzimidazole derivatives have been reported to act as allosteric activators of human glucokinase . They increase the catalytic action of glucokinase, which plays a crucial role in the regulation of carbohydrate metabolism .

Biochemical Pathways

The activation of glucokinase, as seen with similar benzimidazole derivatives, can affect the glycolysis pathway and glucose metabolism .

Result of Action

The activation of glucokinase by similar benzimidazole derivatives can lead to increased glucose utilization and decreased blood glucose levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-methylpropan-2-amine typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde or ketone, followed by subsequent reactions to introduce the desired substituents. One common method involves the reaction of 1,2-phenylenediamine with 2-methylpropan-2-amine in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-2-methylpropan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring.

Wissenschaftliche Forschungsanwendungen

N-(1H-benzimidazol-2-ylmethyl)-2-methylpropan-2-amine has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

Medicine: It has potential therapeutic applications in treating parasitic infections and certain cancers.

Industry: The compound is used in the synthesis of advanced materials and as a corrosion inhibitor.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N,N’,N’-Tetrakis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine: A hexadentate ligand with applications in coordination chemistry.

Pyrimido[1,2-a]benzimidazoles: Compounds with significant pharmacological activities, including antiviral and anticancer properties.

Uniqueness

N-(1H-benzimidazol-2-ylmethyl)-2-methylpropan-2-amine is unique due to its specific structural features and the presence of the 2-methylpropan-2-amine group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.

Biologische Aktivität

N-(1H-benzimidazol-2-ylmethyl)-2-methylpropan-2-amine, a compound featuring a benzimidazole core, has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antiparasitic, anticancer, and antimicrobial effects, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound is derived from the benzimidazole framework, known for its pharmacological versatility. The synthesis typically involves the reaction of 1H-benzimidazole derivatives with various amines or alkylating agents, leading to compounds with enhanced biological activities. For example, the synthesis of benzimidazole derivatives has been reported to yield compounds with significant antiparasitic and anticancer properties .

Antiparasitic Activity

Recent studies have demonstrated that compounds containing the benzimidazole moiety exhibit potent antiparasitic effects. For instance:

- In vitro Testing : Compounds similar to this compound showed significant activity against Giardia intestinalis and Trichomonas vaginalis. One study reported an IC50 of 3.95 μM for a related compound, indicating a higher efficacy compared to standard treatments like benznidazole .

| Compound | Target Parasite | IC50 (μM) | Comparison with Benznidazole |

|---|---|---|---|

| Compound 7 | Giardia intestinalis | 3.95 | 7 times more active |

| Compound 8 | Trichomonas vaginalis | Not specified | 4 times more active |

Anticancer Activity

This compound has also shown promising anticancer properties. The mechanism of action is often linked to the interference with tubulin polymerization, which is crucial for cell division:

- Cell Line Studies : In vitro tests indicated that certain benzimidazole derivatives exhibited moderate antiproliferative activity against MCF-7 breast cancer cells. The ability of these compounds to disrupt microtubule dynamics contributes to their effectiveness as anticancer agents .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Benzimidazole Derivative A | MCF-7 | 5.0 |

| Benzimidazole Derivative B | Other lines | Varies |

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various pathogens:

- In vitro Screening : Compounds derived from benzimidazole structures demonstrated significant antibacterial activity against Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .

| Compound | Target Microorganism | MIC (μM) |

|---|---|---|

| Compound C | Staphylococcus aureus | 12.5 |

| Compound D | E. coli | 6.25 |

Case Study 1: Antiparasitic Efficacy

A recent study evaluated a series of benzimidazole derivatives for their antiparasitic activities against Entamoeba histolytica. The results indicated that certain modifications to the benzimidazole structure significantly enhanced activity, suggesting that further structural optimization could yield more potent agents .

Case Study 2: Anticancer Mechanism

Another investigation focused on the anticancer mechanisms of benzimidazole derivatives, highlighting their ability to induce apoptosis in cancer cells through caspase activation pathways. This study underscores the therapeutic potential of such compounds in cancer treatment .

Eigenschaften

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-2-methylpropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3/c1-12(2,3)13-8-11-14-9-6-4-5-7-10(9)15-11/h4-7,13H,8H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUGYLXGETWCLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.